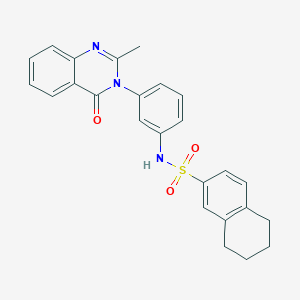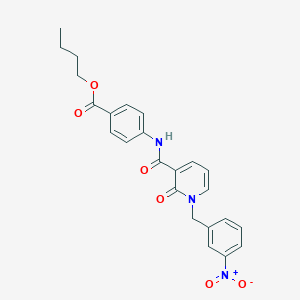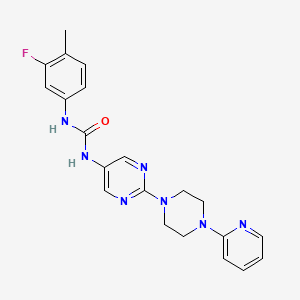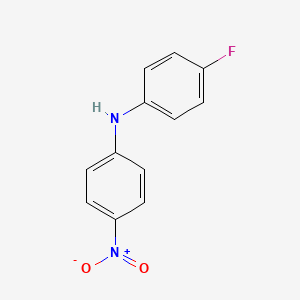
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1824048-70-5 . It has a molecular weight of 208.16 . The IUPAC name for this compound is (2-fluoro-4-methyl-3-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code: 1S/C9H8F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3,14H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature . The compound’s density is 1.38 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Mild and Metal-Free Oxy- and Amino-Fluorination for Synthesis of Fluorinated Heterocycles :
- This study developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines using Selectfluor, facilitating the synthesis of fluorinated heterocycles containing 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is emphasized as crucial for reactivity (Parmar & Rueping, 2014).
Synthesis and Reactivity of Benzylation Reagents :
- In this research, 2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, was used to convert alcohols into benzyl ethers upon warming. The synthesis and reactivity of this compound are described, highlighting its utility in benzylation of a wide range of alcohols (Poon & Dudley, 2006).
Fluoride-Induced Elimination to Form Benzyne :
- The study presents a fluoride-induced 1,2-elimination method to form benzyne under mild conditions. This approach utilizes o-trimethylsilylphenyl triflate, and the process favors detriflation from an intermediary aryl anion over protonation, even in the presence of alcohols (Himeshima, Sonoda, & Kobayashi, 1983).
Domino Reactions with 2-Fluoro-3-trifluoromethylfurans and Thiophenes :
- This paper discusses how the single fluorine atom of 2-fluoro-3-trifluoromethylfurans and thiophenes can be replaced by various nucleophiles. It particularly notes that products obtained upon nucleophilic substitution with benzyl alcohols are prone to [1,3]- and [1,5]-benzyl group migrations under mild conditions, enabling these rearrangements to be integrated into domino reactions (Burger et al., 2001).
Oxidation-Reduction Sequence in the Synthesis of Peracylated Fluorodeoxy Pentofuranosides :
- This research outlines the oxidation of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro-α-d-pentofuranosides and their subsequent reduction, leading to the formation of various fluorodeoxy pentofuranosides. The study demonstrates the potential for creating complex fluorinated organic molecules (Mikhailopulo et al., 1995).
Secondary Benzylation Catalyzed by Metal Triflates :
- Investigating a secondary-benzylation system, this study combines secondary benzyl alcohol with metal triflates in nitromethane, facilitating secondary benzylation of carbon, nitrogen, and oxygen nucleophiles. The study also includes mechanistic insights (Noji et al., 2003).
Photoredox-Catalyzed Synthesis of δ-Fluoromethylated Alcohols and Amines :
- This paper describes the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives, catalyzed by 4CzIPN. The process results in δ-fluoromethylated free alcohols and amines, demonstrating the potential of photoredox catalysis in the synthesis of fluorinated compounds (Wang et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Propiedades
IUPAC Name |
[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRAPHHGFGRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)


![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)


![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)